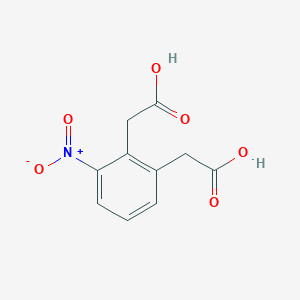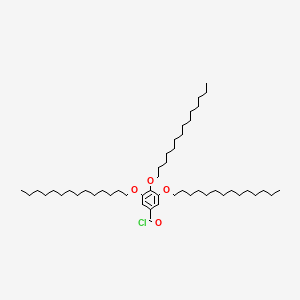![molecular formula C10H20O B14189331 [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 848778-83-6](/img/structure/B14189331.png)
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a methyl group, an isopropyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions, followed by reduction and functional group transformations to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of any carbonyl intermediates back to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation of the methanol group to form alkyl halides using reagents like SOCl2 (Thionyl chloride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride.
Scientific Research Applications
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone: Similar structure but with a carbonyl group instead of a methanol group.
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride: Similar structure but with a chloride group instead of a methanol group.
Uniqueness
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
848778-83-6 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
KBSHQCBKGHLYLX-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@](C1)(C)CO |
Canonical SMILES |
CC(C)C1CCC(C1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)



![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)


![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
